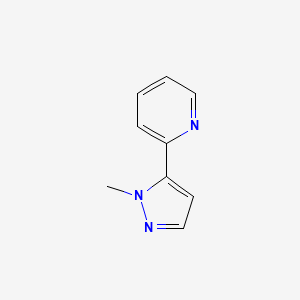

2-(1-methyl-1H-pyrazol-5-yl)pyridine

Descripción general

Descripción

2-(1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring The pyrazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-bromopyridine in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyridine ring undergoes nucleophilic substitution at activated positions. For example:

-

Chlorination : Reaction with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of bases like K₂CO₃ introduces chloromethyl groups. This is exemplified in the synthesis of structurally related compounds (e.g., 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine).

-

Amination : Substitution with hydrazine derivatives can yield aminopyridine intermediates, as seen in the preparation of kinase inhibitors .

Example Reaction :

text2-(1-Methyl-1H-pyrazol-5-yl)pyridine + ClCH₂OCH₃ → 3-(Chloromethyl)-2-(1-methyl-1H-pyrazol-5-yl)pyridine

Conditions: K₂CO₃, DMF, 50–80°C.

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed cross-couplings:

-

Buchwald–Hartwig Amination : Palladium catalysts enable coupling with aryl halides to install diverse substituents, enhancing pharmacological profiles in drug discovery .

-

Suzuki–Miyaura Coupling : Boronic acids react with halogenated pyrazoles to form biaryl systems, as demonstrated in the synthesis of ERK inhibitors .

Key Example :

textHalogenated Pyrazole + Aryl Boronic Acid → Biaryl-Substituted Pyrazole

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

Oxidative Transformations

The methyl group on the pyrazole can undergo oxidation:

-

Oxidative Coupling : Iodine/TBHP systems promote dehydrogenative coupling of pyrazoles to form azo derivatives. For instance, oxidative iodination of pyrazol-5-amines yields iodinated azopyrroles .

-

Cytochrome P450 Oxidation : In metabolic studies, methyl groups are oxidized to hydroxymethyl or carboxylic acid derivatives, though direct evidence for this compound is limited .

Mechanistic Insight :

-

Single-electron transfer (SET) processes mediated by iodine or copper catalysts drive radical intermediates, leading to C–N or C–I bond formation .

Coordination Chemistry

The pyridine nitrogen and pyrazole ring serve as ligands in metal complexes:

-

Copper Complexation : Cu(I) catalysts facilitate oxidative couplings, as seen in the synthesis of azopyrroles .

-

Zinc Coordination : Pyridine-pyrazole hybrids act as chelating agents in catalytic systems, though specific studies on this compound are sparse .

Functional Group Interconversions

The compound’s versatility is highlighted in multi-step syntheses:

-

Cyanide to Tetrazole : Reaction of pyridine-2-carbonitrile derivatives with NaN₃/NH₄Cl yields tetrazole rings, a common motif in medicinal chemistry .

-

Ester Hydrolysis : Acidic or basic conditions convert esters to carboxylic acids, as shown in the preparation of kinase inhibitor intermediates .

Example :

text6-(Pyrazol-1-yl)pyridine-2-carbonitrile → 6-(Tetrazol-5-yl)pyridine

Conditions: NaN₃, NH₄Cl, DMF, 130°C .

Comparative Reactivity Table

Mechanistic Considerations

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a pyridine ring substituted with a 1-methyl-1H-pyrazole group, which enhances its interaction with biological targets through multiple nitrogen atoms capable of hydrogen bonding and coordination with metal ions. Its molecular formula is with a molecular weight of approximately 159.19 g/mol.

Chemistry

- Ligand in Coordination Chemistry : 2-(1-methyl-1H-pyrazol-5-yl)pyridine is utilized as a ligand in coordination complexes, enhancing the stability and reactivity of metal ions in various catalytic processes.

- Synthesis of Heterocyclic Compounds : It serves as a building block for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials with tailored properties.

Biology

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy suggests potential therapeutic applications in treating infections.

- Anticancer Activity : Research has demonstrated that this compound inhibits the proliferation of cancer cell lines, including HeLa and HepG2 cells. The mechanism involves interference with cell cycle progression and apoptosis induction.

Medicine

- Enzyme Inhibition : This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This property may lead to its use in developing drugs that modulate metabolic pathways.

- Anti-inflammatory Effects : Studies have shown that it can reduce pro-inflammatory cytokine production, indicating potential applications in treating inflammatory diseases.

Industry

- Material Development : The compound is employed in synthesizing advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro tests on cancer cell lines revealed that the compound effectively inhibited cell growth with IC50 values indicating strong activity against specific cancer types. Further research is required to explore its efficacy in vivo.

Mecanismo De Acción

The mechanism by which 2-(1-methyl-1H-pyrazol-5-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins.

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-pyrazoles: These compounds are structurally similar and also exhibit a range of biological activities.

Bis(pyrazolyl)methanes: These compounds contain two pyrazole rings and are used in various chemical applications.

Uniqueness

2-(1-methyl-1H-pyrazol-5-yl)pyridine is unique due to its specific combination of a pyrazole and a pyridine ring, which imparts distinct chemical and biological properties

Actividad Biológica

2-(1-Methyl-1H-pyrazol-5-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted with a 1-methyl-1H-pyrazole group. This combination enhances its interaction with biological targets due to the presence of multiple nitrogen atoms, which can participate in hydrogen bonding and coordination with metal ions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential applications in drug metabolism and the development of therapeutic agents aimed at modulating metabolic pathways influenced by these enzymes .

Table 1: Summary of Enzyme Inhibition Studies

Antiviral Activity

The compound has shown promise in antiviral applications. In studies involving human dihydroorotate dehydrogenase (DHODH), it was found to inhibit viral replication effectively, particularly against measles virus. The structure–activity relationship (SAR) studies indicated that modifications to the pyrazole ring could enhance antiviral efficacy .

Antimicrobial Properties

Preliminary evaluations have suggested that this compound may possess antibacterial and antifungal properties. While specific minimum inhibitory concentration (MIC) values for this compound are still under investigation, related pyrazole derivatives have demonstrated significant antimicrobial activity against various pathogens .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but likely involve:

- Enzyme Binding : The compound's ability to bind to cytochrome P450 enzymes alters metabolic pathways, potentially leading to drug-drug interactions.

- Viral Replication Inhibition : By inhibiting DHODH, the compound disrupts nucleotide synthesis necessary for viral replication, thus providing a therapeutic avenue for viral infections.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential of this compound:

Propiedades

IUPAC Name |

2-(2-methylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-9(5-7-11-12)8-4-2-3-6-10-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAIICPQAWUHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584172 | |

| Record name | 2-(1-Methyl-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938066-21-8 | |

| Record name | 2-(1-Methyl-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.